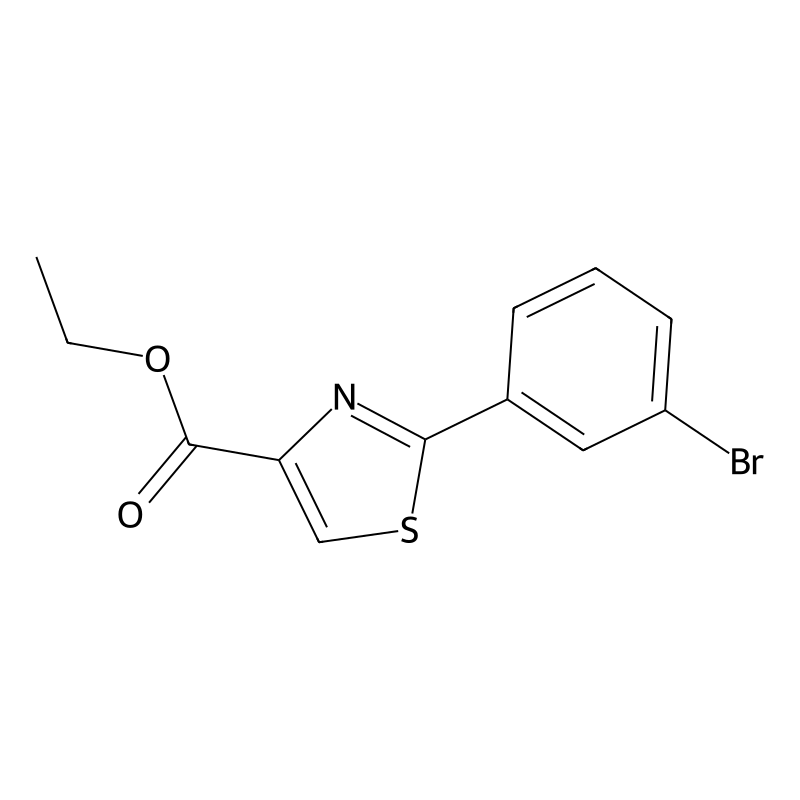Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate is a chemical compound with the CAS Number: 786654-97-5 . It’s used in chemical synthesis .
- Thiazoles, which include Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Chemical Synthesis
Medicinal Chemistry
Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate is an organic compound classified under the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound features a bromophenyl substituent and an ethyl carboxylate moiety, contributing to its unique chemical properties. Its molecular formula is , and it has a molecular weight of approximately 312.18 g/mol. The structure includes an ethyl ester functional group, which enhances its solubility and reactivity in various chemical environments.
Due to the lack of widespread research on EBPTC, its safety profile is not well-established. However, similar thiazole compounds can exhibit varying degrees of toxicity []. It is advisable to handle EBPTC with appropriate personal protective equipment and consult safety data sheets (SDS) for specific handling procedures when available.
- Oxidation: The compound can be oxidized to form sulfoxides or sulfones, which may alter its biological activity.
- Reduction: Reduction reactions can convert the thiazole ring or the carboxylate group into alcohols or amines.
- Esterification: The carboxylic acid group can react with alcohols to form esters, enhancing the compound's versatility in synthetic applications.
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
Research indicates that thiazole derivatives, including ethyl 2-(3-bromophenyl)thiazole-4-carboxylate, exhibit significant biological activities. These compounds have been evaluated for their potential as:
- Antimicrobial Agents: Some studies suggest that thiazole compounds possess antimicrobial properties against various pathogens.
- Anticancer Activity: Certain thiazole derivatives have shown promise in inhibiting tumor growth in vitro and in vivo, possibly through mechanisms involving cell cycle arrest and apoptosis induction.
- Enzyme Inhibitors: Thiazoles can act as inhibitors of specific enzymes, such as kinases, which are crucial in cancer progression.
The synthesis of ethyl 2-(3-bromophenyl)thiazole-4-carboxylate typically involves several steps:
- Formation of the Thiazole Ring: This is usually achieved through cyclization reactions involving thioketones or thioureas with appropriate carbonyl compounds.
- Bromination: The introduction of the bromophenyl group can be accomplished using bromination agents under controlled conditions to ensure selectivity.
- Esterification: The final step involves reacting the thiazole carboxylic acid with ethanol in the presence of an acid catalyst to yield the ethyl ester.
For instance, one method involves refluxing a mixture of 3-bromo-thiobenzamide and ethyl 3-bromo-2-oxo-propionic acid in ethanol for several hours, followed by purification through chromatography .
Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate has several applications in various fields:
- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting cancer or infectious diseases.
- Material Science: Its nonlinear optical properties make it suitable for applications in photonic devices and materials science.
- Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.
Studies focusing on interaction profiles reveal that ethyl 2-(3-bromophenyl)thiazole-4-carboxylate interacts with various biological targets. For example:
- Protein Binding Studies: Investigations into how this compound binds to proteins involved in disease pathways can provide insights into its mechanism of action.
- Cellular Uptake Studies: Understanding how effectively this compound enters cells can inform its potential efficacy as a therapeutic agent.
Several compounds share structural similarities with ethyl 2-(3-bromophenyl)thiazole-4-carboxylate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate | Different bromophenyl position; similar activity | |
| Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate | Chlorine instead of bromine; different reactivity | |
| Ethyl 2-(phenyl)thiazole-4-carboxylate | Lacks halogen; broader biological profile | |
| Ethyl 2-(5-methylphenyl)thiazole-4-carboxylate | Methyl substitution alters physical properties |
Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate stands out due to its specific brominated structure, which may enhance its biological activity compared to non-halogenated analogs. Its unique interactions with biological systems make it a valuable candidate for further research and development.








